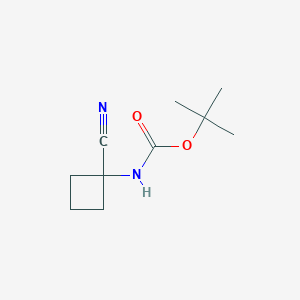![molecular formula C10H11BrN2O B1522522 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine CAS No. 1305324-84-8](/img/structure/B1522522.png)
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
Übersicht
Beschreibung
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine, also referred to as 4-Br-ET, is a heterocyclic compound. It has the empirical formula C10H11BrN2O and a molecular weight of 255.11 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine isCC(C)(C)c1nc2c(Br)nccc2o1 . The InChI string is 1S/C10H11BrN2O/c1-10(2,3)9-13-7-6(14-9)4-5-12-8(7)11/h4-5H,1-3H3 . Physical And Chemical Properties Analysis
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine is a solid compound . The molecular weight of the compound is 255.11 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- The synthesis of oxazolo[4,5-c]pyridine derivatives from 4-bromo-3-pivaloylaminopyridine demonstrates a novel base/TBAB promoted non-catalyzed microwave cyclisation strategy. This method offers a convenient approach to prepare these compounds with significant yields, showing the utility of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine in the synthesis of complex heterocyclic systems (Tjosaas, Kjerstad, & Fiksdahl, 2008).
Formation of 1,2,4-Triazolo[1,5-a]pyridines
- The compound plays a role in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting a metal-free strategy for direct oxidative N-N bond formation. This synthesis features short reaction times and high yields, showcasing its versatility in organic synthesis (Zheng et al., 2014).
Cardiovascular Agents
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine derivatives have been explored for their potential as cardiovascular agents, particularly in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines with promising coronary vasodilating and antihypertensive activities. This application underscores the compound's relevance in medicinal chemistry (Sato et al., 1980).
Antimicrobial Activity
- Research into 2-(substituted)oxazolo[4,5-b]pyridine derivatives reveals their significant antimicrobial activities against various bacteria and fungi strains. These studies include molecular docking and dynamics simulations, offering insights into the compounds' mechanisms of action and potential therapeutic applications (Celik, Erol, & Kuyucuklu, 2021).
Anti-inflammatory Agents
- Some 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit anti-inflammatory and analgesic activity, providing nonacidic alternatives to traditional anti-inflammatory agents. This highlights the potential for 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine derivatives in developing safer therapeutic options (Clark et al., 1978).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . The compound is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2,3)9-13-7-6(14-9)4-5-12-8(7)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKTXQGZQAJGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209588 | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine | |
CAS RN |
1305324-84-8 | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)






![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)


![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)

